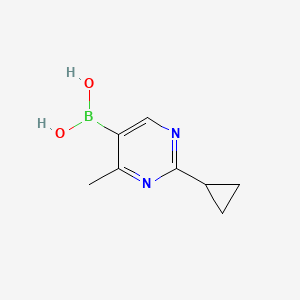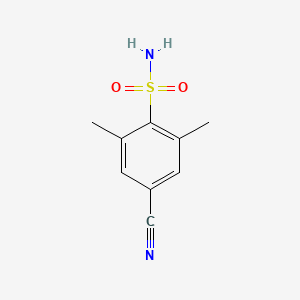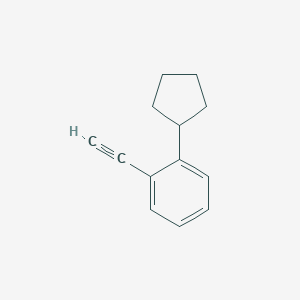
(2-Cyclopropyl-4-methylpyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclopropyl-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with cyclopropyl and methyl groups. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-4-methylpyrimidin-5-yl)boronic acid can be achieved through several methods, with the Suzuki–Miyaura coupling being one of the most prominent. This method involves the coupling of an aryl or vinyl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are typically mild, and the process is highly functional group tolerant, making it suitable for the synthesis of complex boronic acids .
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This approach allows for high throughput and efficient synthesis of boronic acids, making it feasible for large-scale production .
化学反应分析
Types of Reactions
(2-Cyclopropyl-4-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol . The reaction conditions are generally mild, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include boronic esters, substituted pyrimidines, and other boron-containing compounds .
科学研究应用
(2-Cyclopropyl-4-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Cyclopropyl-4-methylpyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . The compound’s unique structure allows it to participate in a variety of chemical reactions, facilitating the formation of complex molecules .
相似化合物的比较
Similar Compounds
Uniqueness
(2-Cyclopropyl-4-methylpyrimidin-5-yl)boronic acid is unique due to the presence of the cyclopropyl and methyl groups on the pyrimidine ring. These substituents confer distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
属性
分子式 |
C8H11BN2O2 |
|---|---|
分子量 |
178.00 g/mol |
IUPAC 名称 |
(2-cyclopropyl-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H11BN2O2/c1-5-7(9(12)13)4-10-8(11-5)6-2-3-6/h4,6,12-13H,2-3H2,1H3 |
InChI 键 |
XUWPWBGIIXVCJW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1C)C2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B13457940.png)

![4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B13457958.png)
![tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13457960.png)
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B13457975.png)

![2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B13457990.png)


![methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride](/img/structure/B13458000.png)
![2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13458004.png)
![2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13458014.png)
![1-Bromo-3-[(difluoromethoxy)methyl]benzene](/img/structure/B13458015.png)

